molecular formula C22H19N3O2S B2542544 3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 1797363-44-0

3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2542544
CAS No.: 1797363-44-0
M. Wt: 389.47
InChI Key: OWHVKDGSKOUQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Safety and Hazards

The safety data sheet for 4-Benzyloxy-3-methoxybenzyl alcohol suggests avoiding contact with skin and eyes, and not to breathe dust . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If inhaled, remove from exposure and move to fresh air . If not breathing, give artificial respiration and get medical attention .

Preparation Methods

The synthesis of 3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Oxidative Ring Closure: The compound can be synthesized through an oxidative ring closure of a hydrazine intermediate. Sodium hypochlorite is used as the oxidant, and ethanol serves as the solvent.

    Industrial Production:

Chemical Reactions Analysis

3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include ethanol as a solvent and room temperature conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. It acts as a channel blocker of transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in various physiological processes .

Comparison with Similar Compounds

3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-26-20-14-17(12-13-19(20)27-15-16-8-4-2-5-9-16)21-23-24-22(28)25(21)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHVKDGSKOUQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.